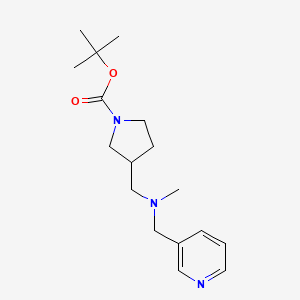

tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[[methyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-9-7-15(13-20)12-19(4)11-14-6-5-8-18-10-14/h5-6,8,10,15H,7,9,11-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMVNEQKSDVXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN(C)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine and a carbonyl compound.

Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a base.

Final Coupling Step: The final step involves coupling the pyrrolidine and pyridine moieties through a reductive amination reaction, using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the pyridine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the pyridine ring to form piperidine derivatives, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of N-oxides or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Substitution: Introduction of functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Inhibition of Enzymes

- This compound has been investigated for its role as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, particularly NAMPT (Nicotinamide Phosphoribosyltransferase). Inhibiting NAMPT can be significant in cancer therapy as it plays a role in cellular metabolism and proliferation .

- Anticancer Research

-

Neuropharmacological Studies

- Compounds similar to tert-butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate have been explored for their potential neuroprotective effects. Research suggests that such compounds may modulate neurotransmitter systems, which could lead to therapeutic applications in neurodegenerative diseases .

- Case Study on NAMPT Inhibition

- Neuropharmacological Effects

- Synthesis and Characterization

Mechanism of Action

The mechanism of action of tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity.

Molecular Targets and Pathways

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Modulation of receptor activity, affecting signal transduction pathways.

Nucleic Acids: Interaction with DNA or RNA, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below highlights critical differences between the target compound and selected analogs:

Key Research Findings

Electronic and Steric Effects

- Pyridine vs. Pyrazine/Triazine :

- Linker Variations: Methylamino linkages (target compound) improve conformational flexibility compared to oxygen-based linkers (), which may restrict rotational freedom .

Biological Activity

tert-Butyl 3-((methyl(pyridin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butyl group and a pyridine moiety. Its molecular structure can be represented as follows:

Key Properties:

- Molecular Weight: 250.35 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

- Log P: Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The biological activity of this compound may involve:

- Enzyme Inhibition: Similar compounds have shown efficacy as inhibitors of dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway.

- Receptor Modulation: The presence of the pyridine moiety suggests potential interactions with neurotransmitter receptors, possibly influencing central nervous system activity.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Enzyme Inhibition Studies:

A study reported that derivatives similar to this compound exhibited potent inhibitory effects on DHODH, leading to reduced proliferation in Plasmodium species, indicating potential as an antimalarial agent . -

Cytotoxicity Assays:

In vitro cytotoxicity tests demonstrated that the compound showed moderate activity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the intrinsic pathway . -

Neuropharmacological Effects:

Preliminary studies suggest that the compound may influence dopaminergic signaling pathways, potentially offering therapeutic avenues for neurodegenerative diseases . Further investigation is required to elucidate these effects fully.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.